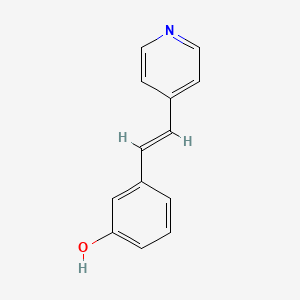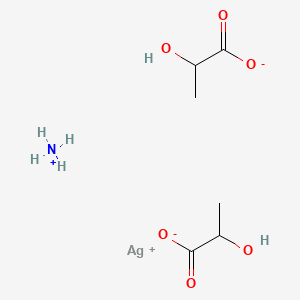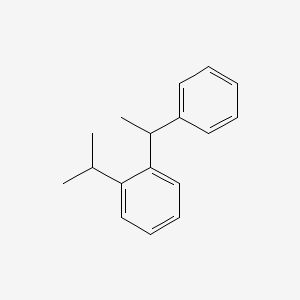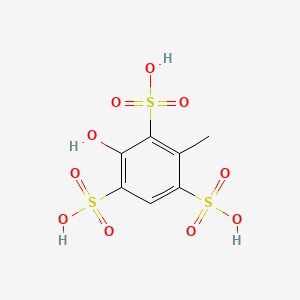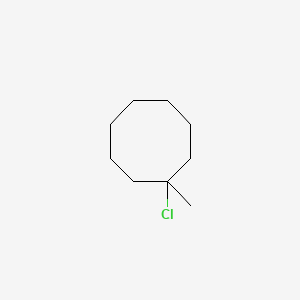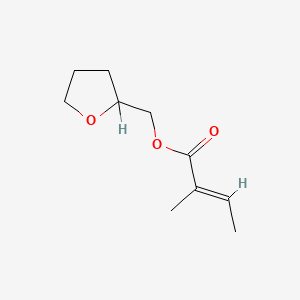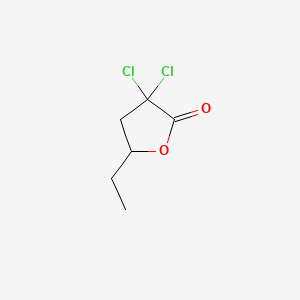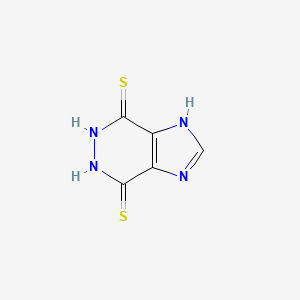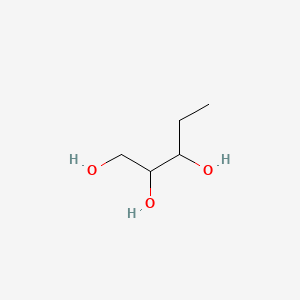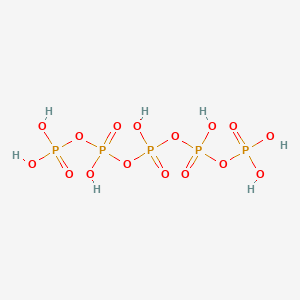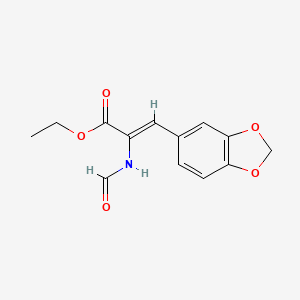
Ethyl 2-formamido (dioxo-phenyl) acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-formamido (dioxo-phenyl) acrylate is a chemical compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound is characterized by the presence of an ethyl ester group, a formamido group, and a dioxo-phenyl group attached to an acrylate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-formamido (dioxo-phenyl) acrylate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions. These methods utilize similar reagents and conditions as the laboratory synthesis but are optimized for higher yields and efficiency. Continuous flow processes may also be employed to enhance the safety and scalability of the production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-formamido (dioxo-phenyl) acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the acrylate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxo derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted acrylates and phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-formamido (dioxo-phenyl) acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of functional polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 2-formamido (dioxo-phenyl) acrylate involves its interaction with molecular targets such as enzymes and receptors. The formamido group can form hydrogen bonds with active sites, while the acrylate moiety can participate in covalent bonding with nucleophilic residues. These interactions can modulate biological pathways and exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-nitrophenylacrylate: A precursor in the synthesis of ethyl 2-formamido (dioxo-phenyl) acrylate.
Phenyl acrylamide: Shares the acrylate backbone but differs in the substituents attached to the phenyl ring.
Indole derivatives: Contain similar aromatic structures and exhibit diverse biological activities
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
136986-57-7 |
|---|---|
Molekularformel |
C13H13NO5 |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
ethyl (Z)-3-(1,3-benzodioxol-5-yl)-2-formamidoprop-2-enoate |
InChI |
InChI=1S/C13H13NO5/c1-2-17-13(16)10(14-7-15)5-9-3-4-11-12(6-9)19-8-18-11/h3-7H,2,8H2,1H3,(H,14,15)/b10-5- |
InChI-Schlüssel |
RTDBZJACGBEUOI-YHYXMXQVSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/NC=O |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


